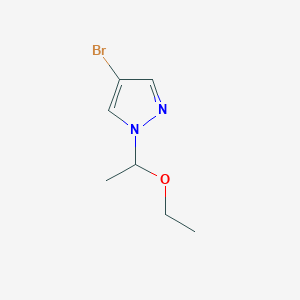

4-bromo-1-(1-ethoxyethyl)-1H-pyrazole

説明

4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole is a brominated pyrazole derivative featuring a 1-ethoxyethyl substituent at the N1 position. Its molecular formula is C₇H₁₁BrN₂O, with a molecular weight of 219.08 g/mol. The compound is synthesized via an acid-catalyzed N-alkylation reaction between 4-bromopyrazole and ethyl vinyl ether, achieving a high yield of 97% under optimized conditions . It is characterized as a colorless oil with a purity of 89% (GC) and is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, notably Ruxolitinib, a Janus kinase inhibitor .

Key spectroscopic data include ¹H NMR (CDCl₃) signals for the ethoxyethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.7 ppm for OCH₂), and the pyrazole ring protons (δ ~7.3–7.6 ppm). The compound’s synthetic efficiency and stability make it advantageous for large-scale applications.

特性

IUPAC Name |

4-bromo-1-(1-ethoxyethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O/c1-3-11-6(2)10-5-7(8)4-9-10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXRSNUJYPTUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024120-52-2 | |

| Record name | 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Ethoxyethyl Protection via Ethyl Vinyl Ether

A common approach involves introducing the 1-ethoxyethyl group through N-alkylation of 4-bromo-1H-pyrazole.

- Reagents : 4-Bromo-1H-pyrazole, ethyl vinyl ether, trifluoroacetic acid (TFA), dichloromethane (DCM).

- Conditions : Dropwise addition of ethyl vinyl ether to a solution of 4-bromo-1H-pyrazole and catalytic TFA in DCM at 28–33°C, followed by stirring at room temperature for 12–78 hours.

- Yield : 75–93% after purification.

- Key Observations :

Alternative Alkylation Agents

While ethyl vinyl ether is standard, other alkylating agents (e.g., methyl iodide) have been explored for analogous pyrazoles, though yields vary based on steric and electronic factors.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Aryl boronic acids can be introduced to pyrazole precursors, though this method is more relevant for functionalizing pre-brominated pyrazoles.

- Reagents : 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole, aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O.

- Conditions : Microwave irradiation at 150°C for 20 minutes.

- Yield : ~44% for analogous reactions.

- Limitations : Requires pre-brominated pyrazole and careful control of coupling conditions to avoid dehalogenation.

Reductive Cyclization of Nitro Intermediates

From Nitro-Substituted Precursors

A patent describes a two-step synthesis involving nitro intermediates:

Substitution Reaction :

Reduction Cyclization :

Grignard and Lithiation Strategies

Directed Ortho-Metalation

Comparative Analysis of Methods

化学反応の分析

Types of Reactions

4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of 4-substituted pyrazole derivatives.

Oxidation: Formation of oxidized pyrazole derivatives.

Reduction: Formation of reduced pyrazole derivatives.

科学的研究の応用

Synthetic Chemistry

4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole serves as a crucial building block in the synthesis of more complex organic molecules and heterocycles. Its unique structure allows for various chemical transformations, making it valuable for creating derivatives with enhanced properties .

Research indicates that pyrazole derivatives exhibit significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound demonstrates activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The presence of the ethoxyethyl group enhances its efficacy compared to other derivatives .

- Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory effects, showing comparable results to established drugs like indomethacin. It is believed to inhibit pro-inflammatory cytokines, contributing to its therapeutic potential .

Medicinal Chemistry

This compound is explored as a lead compound in drug discovery. Its ability to interact with various molecular targets makes it a candidate for developing new therapeutic agents .

Case Study 1: Antimicrobial Activity

A study conducted on various pyrazole derivatives demonstrated that this compound exhibited significant antimicrobial activity against clinical isolates. The compound was tested against multiple strains, showing inhibition zones comparable to conventional antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies revealed that this compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential role as an anti-inflammatory agent in therapeutic applications .

作用機序

The mechanism of action of 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole are compared below with analogous pyrazole derivatives:

Table 1: Comparative Analysis of this compound and Analogues

Key Observations :

Synthetic Efficiency : The target compound’s 97% yield surpasses analogues like the tetrahydrofuran derivative (68%) and phenylethyl variant (70%), highlighting its optimized synthesis .

Substituent Effects :

- The ethoxyethyl group balances solubility (via the ether linkage) and stability, unlike the hydroxyethyl group, which may oxidize .

- Chloroethyl and benzyl substituents introduce reactivity (e.g., alkylation) or steric bulk, respectively, but reduce synthetic scalability .

Applications: The target compound’s role in Ruxolitinib synthesis is unique due to its compatibility with boronylation and Suzuki-Miyaura cross-coupling reactions (e.g., conversion to pinacol boronate ester in 86% yield) .

Safety : The compound’s hazard profile (e.g., skin/eye irritation warnings) is comparable to other bromopyrazoles, though substituents like chloroethyl may pose additional toxicity risks .

Spectroscopic Differences :

- ¹H NMR : The target compound lacks aromatic protons (unlike the phenylethyl analogue) but shows distinct ethoxyethyl signals.

- IR : Absence of hydroxyl stretches (~3200–3600 cm⁻¹) differentiates it from hydroxyethyl derivatives .

生物活性

4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this pyrazole derivative, supported by relevant research findings and data.

Chemical Structure and Synthesis

The chemical formula for this compound is . The synthesis typically involves the bromination of 1-(1-ethoxyethyl)-1H-pyrazole, leading to the formation of the brominated derivative with high yields. For instance, one study reported a yield of 78.6% for the compound when synthesized through recrystallization methods .

Antimicrobial Activity

Pyrazole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that various pyrazoles exhibit activity against a range of pathogens, including bacteria and fungi. In particular, compounds with substitutions on the pyrazole ring have shown enhanced antimicrobial efficacy. For example, a study demonstrated that certain derivatives displayed significant activity against E. coli and S. aureus strains .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has been well-documented. Compounds containing the pyrazole nucleus have been evaluated in models of inflammation, showing comparable effects to established anti-inflammatory drugs like indomethacin. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators .

Antitumor Activity

The antitumor properties of pyrazole derivatives are also notable. Some studies have reported that modifications to the pyrazole structure can lead to compounds with selective cytotoxicity against cancer cell lines. For instance, derivatives tested against various cancer types demonstrated promising results in inhibiting tumor growth .

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of substituted pyrazoles were evaluated for their antimicrobial activity against common bacterial strains. The study found that this compound exhibited moderate activity against Pseudomonas aeruginosa and Klebsiella pneumonia, indicating its potential as a lead compound for further development in antimicrobial therapies .

Case Study 2: Anti-inflammatory Screening

In a model of carrageenan-induced paw edema in rats, this compound was tested for its anti-inflammatory effects. Results indicated a significant reduction in edema compared to control groups, supporting its use as an anti-inflammatory agent .

Data Tables

| Activity | Compound | Target Organism/Condition | Outcome |

|---|---|---|---|

| Antimicrobial | This compound | E. coli, S. aureus | Moderate activity |

| Anti-inflammatory | This compound | Carrageenan-induced edema | Significant reduction in edema |

| Antitumor | Various pyrazole derivatives | Cancer cell lines | Promising cytotoxicity |

Q & A

Q. What are the established synthetic routes for 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole?

Methodological Answer: The compound is synthesized via cyclization of hydrazide intermediates using phosphorus oxychloride (POCl₃) at 120°C, followed by purification via column chromatography with ethyl acetate/hexane gradients. For example, Sonogashira coupling of 4-bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole with phenylacetylene under palladium catalysis yields derivatives in 64% yield after purification .

Table 1: Synthetic Conditions

Q. How is the structure of this compound confirmed?

Methodological Answer: Characterization employs ¹H/¹³C NMR (e.g., δ 7.74 ppm for pyrazole protons), IR (C-Br stretch at 616 cm⁻¹), and mass spectrometry (m/z 349/351 [M⁺]). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₉H₁₅BrN₂O₂ requires 263.13 g/mol) .

Table 2: Key Spectral Data

| Technique | Diagnostic Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 5.14 ppm (OCH₂), 1.33 ppm (CH₃) | |

| IR | 2129 cm⁻¹ (C≡C), 1681 cm⁻¹ (C=O) | |

| HRMS | m/z 349.0169 [M⁺] (calc. 349.0169) |

Advanced Research Questions

Q. How does the bromine substituent enable cross-coupling reactions in this compound?

Methodological Answer: The bromine atom at position 4 serves as a site for Sonogashira , Suzuki-Miyaura , or Buchwald-Hartwig couplings . Optimize conditions using Pd(PPh₃)₄/CuI catalysts, arylboronic acids, or amines in THF/Et₃N at 50-80°C. Monitor reaction progress via TLC and isolate products using silica gel chromatography .

Q. What strategies assess the influence of the 1-ethoxyethyl group on stability and reactivity?

Methodological Answer:

- Hydrolytic Stability: Incubate the compound in acidic (HCl/THF) or basic (NaOH/MeOH) conditions and monitor degradation via HPLC. Compare with analogs (e.g., 1-methyl or 1-benzyl groups).

- Thermal Analysis: Use differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Computational Studies: Perform DFT calculations to evaluate steric and electronic effects of the ethoxyethyl group .

Q. How can researchers design derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

- Core Modifications: Replace the ethoxyethyl group with methyl, benzyl, or tert-butyl groups to probe steric effects.

- Substituent Introduction: Introduce electron-withdrawing (NO₂) or donating (OCH₃) groups at position 3 or 5.

- Biological Assays: Screen derivatives for antimicrobial activity using agar diffusion (MIC determination) or enzyme inhibition assays (e.g., COX-2 or kinase targets) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, safety goggles, and lab coats.

- Ventilation: Work in a fume hood to avoid inhalation of powders/aerosols.

- Waste Disposal: Neutralize residues with 10% NaOH before disposal in halogenated waste containers.

- Emergency Measures: In case of skin contact, rinse with water for 15 minutes and seek medical attention .

Methodological Considerations for Data Interpretation

- Contradictions in Synthetic Yields: Variations in yields (e.g., 55% vs. 64%) may arise from solvent purity, catalyst loading, or reaction time. Replicate conditions with rigorous exclusion of moisture/oxygen for reproducibility .

- Spectral Artifacts: Overlapping NMR signals (e.g., ethoxyethyl CH₂ vs. solvent peaks) require deuterated solvents (CDCl₃) and 2D NMR (HSQC, HMBC) for unambiguous assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。